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Gabapentin Dosing in Renal Impairment

Dosing must be adjusted based on creatinine clearance (CrCl) as gabapentin is eliminated unchanged by the

kidneys [1]. The following tables summarize dosage adjustments for various gabapentin formulations.

Table 1: Immediate-Release Gabapentin Dosing [2] [3] [4]

Creatinine Clearance
(CrCl)

Total Daily Dose
Range

Recommended Dose Regimen

≥ 60 mL/min 900 - 3600 mg/day 300 mg three times daily

30 - 59 mL/min 400 - 1400 mg/day 200 mg twice daily

15 - 29 mL/min 200 - 700 mg/day 200 - 700 mg once daily

< 15 mL/min 100 - 300 mg/day 100 - 300 mg once daily; reduce dose proportionally
for very low CrCl

For Hemodialysis Patients (Immediate-Release) [2] [3]

Maintenance Dose: Base on CrCl estimates from the table above.
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Supplemental Dose: Administer a supplemental dose of 125 mg to 350 mg after each 4-hour

hemodialysis session [2] [4].

Table 2: Extended-Release Formulations Dosing [2] [3]

Formulation &
Indication

CrCl ≥ 60
mL/min

CrCl 30-59
mL/min

CrCl 15-29
mL/min

CrCl < 15 mL/min /
Hemodialysis

Gralise (PHN) 1800 mg once

daily with
evening meal

600-1800 mg

once daily with
evening meal

Not

recommended

Not recommended

Horizant (PHN) 600 mg twice
daily

300 mg twice
daily

300 mg once or
twice daily

300 mg every other day
or after each dialysis

Horizant (RLS) 600 mg daily at
5 PM

Start 300 mg
daily, may

increase to 600
mg

300 mg daily 300 mg every other day;
not recommended on

hemodialysis

PHN=Postherpetic Neuralgia; RLS=Restless Legs Syndrome. Horizant and Gralise are not interchangeable

with each other or with immediate-release gabapentin [3].

Pharmacokinetics & Experimental Protocols

Understanding gabapentin's unique pharmacokinetics is fundamental for rational dosing design in drug

development and clinical research.

Key Pharmacokinetic Parameters [1]

Parameter Gabapentin (Immediate-Release) Pregabalin (for comparison)

Tmax (hours) 2 - 3 ~1

t1/2 (hours) 5 - 7 5.5 - 6.7

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.txvendordrug.com/book/export/html/11561831
https://globalrph.com/renal/gabapentin/
https://www.txvendordrug.com/book/export/html/11561831
https://www.drugs.com/dosage/gabapentin.html
https://www.smolecule.com/products/s528627?utm_src=pdf-body
https://www.drugs.com/dosage/gabapentin.html
https://www.smolecule.com/products/s528627?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7265598/
https://www.smolecule.com/products/s528627?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter Gabapentin (Immediate-Release) Pregabalin (for comparison)

Bioavailability 27 - 60% (dose-dependent) >90%

Pharmacokinetics Nonlinear (saturable absorption) Linear

Plasma Protein Binding <3% ~0%

Metabolism None None

Route of Elimination 100% renal, unchanged 92-99% renal, unchanged

Mechanism of Action & Transport Gabapentin's action, absorption, and distribution are mediated by

specific amino acid transporters [1]:

Pharmacodynamic Target: Binds with high affinity to the α2δ-1 subunit of voltage-gated calcium
channels (VGCCs) in the central nervous system. This binding inhibits the accumulation of α2δ-1 in

the dorsal horn and reduces the release of several excitatory neurotransmitters, thereby mediating its
anticonvulsant and analgesic effects [1].

Absorption Pathway: Absorption primarily in the small intestine via the L-type amino acid
transporter 1 (LAT1), a low-capacity, saturable system. This is the reason for its nonlinear, dose-

dependent bioavailability [1] [5].
Prodrug Advantage: Gabapentin enacarbil is a prodrug designed to be absorbed via high-capacity

nutrient transporters throughout the intestine, leading to higher, dose-proportional, and sustained
gabapentin exposure [5].

The following diagram illustrates the journey of gabapentin from administration to elimination, highlighting

key pharmacokinetic processes and sites of action.
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Research Considerations & Protocols

Renal Function Estimation Methodology For clinical trials and pharmacokinetic studies, accurate

assessment of renal function is required.

Primary Equation: Use the Cockcroft-Gault formula for calculating Creatinine Clearance (CrCl), as

it is the most referenced method in existing gabapentin dosing guidelines [6].
Alternative Method: The Modification of Diet in Renal Disease (MDRD) study equation is also

validated and may be superior for estimating GFR in patients with significantly impaired function
(GFR < 60 mL/min) [6].

Application: Use population-specific standards (e.g., pediatric, elderly) and ensure serum creatinine
levels are stable when performing calculations [6].
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Emerging Research: PBPK Modeling in Pediatrics A 2025 study used a Physiologically Based

Pharmacokinetic (PBPK) modeling approach to optimize gabapentin dosing in pediatric patients with

renal impairment, a population with limited prior data [7].

Workflow: The model was developed and validated in healthy adults, then extrapolated to pediatric

populations by accounting for age-related physiological changes. For renal impairment, the model
incorporated reduced glomerular filtration and tubular secretion [7].

Finding & Proposed Dosing: The model predicted significantly increased drug exposure (AUC) in
children with renal impairment. It proposed adjusted dosing frequencies: twice daily for mild RI, once

daily for moderate RI, and every other day with a 50% dose reduction for severe RI [7]. This protocol
provides a modern framework for dose prediction in special populations.

Troubleshooting & Risk Mitigation

For researchers analyzing clinical data or designing safety protocols, be aware of these key risks:

Toxicity in Renal Impairment: Gabapentin accumulates in patients with CKD, leading to dose-
related neurotoxicity (somnolence, dizziness, confusion). This is a well-documented cause of adverse

events and can mimic uremic encephalopathy [8].
Respiratory Depression: Monitor for this risk, particularly in patients on concomitant CNS

depressants (like opioids) [1].
Withdrawal Protocol: Gabapentin should be withdrawn gradually over a minimum of one week to

avoid withdrawal symptoms. Do not abruptly discontinue [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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